Product packaging for SP 111(Cat. No.:CAS No. 55602-38-5)

SP 111

Cat. No.: B1236782
CAS No.: 55602-38-5
M. Wt: 469.7 g/mol
InChI Key: HAQNKTBQOIAWDB-DNQXCXABSA-N
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Description

Historical Context of the Development of SP 111

The development of this compound dates back to the 1970s wikipedia.org. This period saw research efforts focused on creating synthetic derivatives of naturally occurring cannabinoids like THC. The primary motivation behind synthesizing such analogs was often to modify their physicochemical properties, such as solubility and stability, to overcome limitations associated with the parent compounds in research and potentially therapeutic contexts. This compound emerged from this research as one of the early water-soluble derivatives of Δ9-THC wikipedia.org.

Chemical Nomenclature and Specific Identity of this compound (THC Morpholinylbutyrate)

This compound is chemically identified as THC Morpholinylbutyrate. Its IUPAC name is [(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-yl] 4-morpholin-4-ylbutanoate wikipedia.org. This name describes a molecule derived from the THC structure, specifically a Δ9-THC ester where a 4-morpholin-4-ylbutanoate group is attached wikipedia.org. The inclusion of the morpholine (B109124) moiety contributes to the compound's altered properties compared to THC. The CAS Number for THC Morpholinylbutyrate is 55602-38-5, and its PubChem CID is 6453212 wikipedia.org.

Significance of Enabling Characteristics for Research Applications

The specific chemical structure of this compound imparts enabling characteristics that are particularly significant for research applications.

Water-Solubility for Enhanced Research Utility

One of the most notable characteristics of this compound is its ability to form water-soluble salts wikipedia.org. This is a significant advantage over the parent compound, THC, which is highly hydrophobic and exhibits very low solubility in water wikipedia.org. Water solubility is a crucial property for many research techniques and experimental designs, particularly those involving biological systems or aqueous formulations. Enhanced water solubility allows for easier preparation of solutions at controlled concentrations, improved handling in laboratory procedures, and potentially more consistent delivery in in vitro studies. mdpi.comepa.govmdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H43NO4 B1236782 SP 111 CAS No. 55602-38-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55602-38-5

Molecular Formula

C29H43NO4

Molecular Weight

469.7 g/mol

IUPAC Name

[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-yl] 4-morpholin-4-ylbutanoate

InChI

InChI=1S/C29H43NO4/c1-5-6-7-9-22-19-25(33-27(31)10-8-13-30-14-16-32-17-15-30)28-23-18-21(2)11-12-24(23)29(3,4)34-26(28)20-22/h18-20,23-24H,5-17H2,1-4H3/t23-,24-/m1/s1

InChI Key

HAQNKTBQOIAWDB-DNQXCXABSA-N

SMILES

CCCCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C)C(=C1)OC(=O)CCCN4CCOCC4

Isomeric SMILES

CCCCCC1=CC2=C([C@@H]3C=C(CC[C@H]3C(O2)(C)C)C)C(=C1)OC(=O)CCCN4CCOCC4

Canonical SMILES

CCCCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C)C(=C1)OC(=O)CCCN4CCOCC4

Other CAS No.

55602-38-5

Synonyms

SP 111
SP 111A
SP-111
SP-111 hydrobromide
SP-111 hydrobromide, (6aR-trans)-isomer
SP-111 hydrochloride
SP-111 hydrochloride, (6aR-trans)-isome

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Sp 111

Chemical Synthesis Pathways and Reaction Conditions

The synthesis of SP 111 and its analogs involves a multi-step pathway designed to construct the core scaffold and introduce specific functional groups to modulate its interaction with the target protein. nih.gov The general synthetic scheme for this class of tertiary alcohol-containing compounds begins with a key intermediate, compound 17 . nih.gov

The core tertiary alcohol motif is established by treating compound 17 with allylmagnesium bromide. This Grignard reaction introduces an allyl group, resulting in the formation of a tertiary allylic alcohol, compound 24 . nih.gov Following this, a Heck coupling reaction is employed to couple compound 24 with various aromatic bromides. This step is crucial for introducing diversity into the molecular structure. The final steps of the synthesis involve the deprotection of a benzyl (B1604629) group and the reduction of the alkene, yielding the desired final products. nih.gov

This compound (KUNA-111) is specifically described as a 5-fluoroisoindoline derivative of a parent lead compound, 23d . nih.gov Its synthesis would follow this established pathway, utilizing a corresponding 5-fluoro-substituted aromatic precursor during the coupling stage. The successful synthesis and subsequent co-crystallization with Hsp90α confirmed the intended molecular structure and binding interactions. nih.gov

Table 1: Key Reaction Steps in the Synthesis of the this compound Scaffold

Step Reaction Type Reactants Product Purpose
1 Grignard Reaction Compound 17 , Allylmagnesium bromide Tertiary Allylic Alcohol 24 Formation of the core tertiary alcohol structure. nih.gov
2 Heck Coupling Compound 24 , Various Aromatic Bromides Coupled Phenyl Derivatives Introduction of diverse substituents for SAR studies. nih.gov

Precursor Compounds Utilized in Synthesis

The successful synthesis of this compound and its analogs relies on the availability of specific precursor compounds. These starting materials provide the necessary carbon skeleton and functional groups that are elaborated upon in subsequent reactions.

Table 2: Primary Precursors in the Synthesis of this compound Analogs

Precursor Compound Chemical Name/Class Role in Synthesis
Compound 17 Benzyl-protected intermediate The foundational molecule upon which the tertiary alcohol and subsequent modifications are built. nih.gov
Allylmagnesium bromide Grignard Reagent Source of the allyl group for the formation of the tertiary allylic alcohol. nih.gov

Strategies for Derivatization and Analog Generation for Structure-Activity Studies

The development of this compound was part of a broader strategy to investigate the structure-activity relationships of Hsp90α-selective inhibitors. nih.gov The primary goal of generating derivatives and analogs was to modulate hydrogen-bonding interactions and probe for steric and hydrophobic interactions within the Hsp90α binding site. nih.gov

One key derivatization was the synthesis of this compound (KUNA-111) itself, which is a 5-fluoroisoindoline derivative of the lead compound 23d . nih.gov The introduction of a fluorine atom into the solvent-exposed region of the molecule was a deliberate modification to assess its impact on binding affinity, with results indicating that this substitution did not negatively affect the interaction. nih.gov

A broader SAR strategy involved the synthesis of a series of substituted phenyl derivatives (25a-j ). This was achieved by using different aromatic bromides in the Heck coupling step. nih.gov This systematic modification of the phenyl ring substituents allowed researchers to explore how changes in electronics and sterics in this region of the molecule could improve binding affinity and selectivity for the Hsp90α isoform over Hsp90β. nih.gov These studies are essential for optimizing the pharmacological profile of lead compounds.

Molecular and Cellular Mechanisms of Action of Sp 111

Prodrug Mechanism: Metabolic Conversion to Active Metabolites

SP-111 is designed to be pharmacologically inactive until it undergoes biotransformation in the body to release THC. wikipedia.org This prodrug strategy was initially developed to create a water-soluble derivative of the highly lipophilic THC molecule, which could offer advantages in specific applications. wikipedia.org The conversion of SP-111 to THC is a critical step that dictates the pharmacokinetic profile and subsequent physiological effects of the compound.

The primary metabolic pathway for the activation of SP-111 is the hydrolysis of its morpholinylbutyrate ester linkage. This cleavage releases THC and the morpholinylbutyrate moiety. Ester-based prodrugs are commonly designed to be substrates for ubiquitous esterase enzymes present in various biological matrices, including the liver, plasma, and other tissues. nih.govnih.govscirp.org While specific studies detailing the precise esterases involved in SP-111 hydrolysis are limited, it is well-established that carboxylesterases play a crucial role in the metabolism of a wide range of ester-containing prodrugs. nih.gov

Once THC is released, it undergoes further metabolism, primarily in the liver. The key metabolic pathway for THC involves oxidation by cytochrome P450 (CYP) enzymes, particularly CYP2C9 and CYP3A4. This process generates two major metabolites:

11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THC-COOH): This is an inactive metabolite that is further conjugated with glucuronic acid for excretion.

The biotransformation of SP-111 to THC is catalyzed by esterase enzymes. The rate of this hydrolysis is a key determinant of the onset and duration of action of the prodrug. Research has indicated that the metabolic conversion of SP-111 to THC can be relatively slow and variable, which may lead to unpredictable pharmacokinetics. wikipedia.org The kinetics of ester prodrug hydrolysis generally follow pseudo-first-order kinetics, where the rate of conversion is dependent on the concentration of the prodrug and the activity of the involved esterases. mdpi.comresearchgate.net

Studies on other THC ester prodrugs have shown that the rate of hydrolysis can be influenced by the specific ester linkage and the tissue in which the metabolism occurs. For instance, THC-hemisuccinate, another ester prodrug of THC, demonstrates variable bioavailability depending on the route of administration, which is related to first-pass metabolism and the activity of esterases. google.com The enzymatic hydrolysis of cannabinoid esters has been shown to be stereospecific and regioselective, with different esterases exhibiting varying efficiencies in hydrolyzing different ester positions on the cannabinoid structure. nih.gov

Table 1: Key Enzymes in the Metabolism of SP-111 and its Active Metabolite THC

Precursor/MetaboliteMetabolic ProcessKey EnzymesResulting Metabolite(s)Activity of Metabolite(s)
SP-111 (THC morpholinylbutyrate) Ester HydrolysisEsterases (e.g., Carboxylesterases)Δ⁹-tetrahydrocannabinol (THC)Active
Δ⁹-tetrahydrocannabinol (THC) OxidationCytochrome P450 (CYP2C9, CYP3A4)11-hydroxy-THC (11-OH-THC)Active
11-hydroxy-THC (11-OH-THC) OxidationCytochrome P450 (CYP2C9)11-nor-9-carboxy-THC (THC-COOH)Inactive

Receptor Interactions and Molecular Targets (via active metabolites)

The pharmacological effects of SP-111 are mediated by its active metabolite, THC, which primarily interacts with the cannabinoid receptors, CB1 and CB2. These receptors are key components of the endocannabinoid system and are involved in regulating a wide range of physiological processes.

THC acts as a partial agonist at both CB1 and CB2 receptors. The CB1 receptors are predominantly expressed in the central nervous system, which accounts for the psychoactive effects of THC. In contrast, CB2 receptors are primarily found in the peripheral nervous system and on immune cells.

The binding affinity of THC for cannabinoid receptors has been quantified in numerous studies. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Table 2: Binding Affinities of THC for Cannabinoid Receptors

LigandReceptorBinding Affinity (Ki)
Δ⁹-tetrahydrocannabinol (THC) CB110 nM
Δ⁹-tetrahydrocannabinol (THC) CB224 nM

Data compiled from scientific literature. nih.gov

As a partial agonist, THC does not produce the maximal response that a full agonist would, even at saturating concentrations. This property may contribute to its therapeutic profile and distinguish its effects from those of synthetic full agonists.

The primary active metabolite of THC, 11-OH-THC, also exhibits significant binding to cannabinoid receptors and is psychoactive. In contrast, the inactive metabolite, THC-COOH, has a much lower affinity for these receptors. The binding affinities of THC and its major metabolites for CB1 and CB2 receptors are a key determinant of their pharmacological activity.

While comprehensive kinetic studies directly comparing the on-rate and off-rate of SP-111's metabolites are not extensively available, the relative binding affinities provide insight into their potential to activate cannabinoid receptors. The higher affinity of THC and 11-OH-THC for CB1 and CB2 receptors compared to THC-COOH correlates with their ability to elicit physiological responses.

Table 3: Comparative Binding Affinities of THC and its Major Metabolites

CompoundCB1 Receptor Affinity (Ki)CB2 Receptor Affinity (Ki)
Δ⁹-tetrahydrocannabinol (THC) ~10-40 nM~24-36 nM
11-hydroxy-THC (11-OH-THC) Similar to or slightly higher than THCSimilar to or slightly higher than THC
11-nor-9-carboxy-THC (THC-COOH) >10,000 nM>10,000 nM

Note: The binding affinities can vary depending on the experimental conditions and assay used.

Downstream Intracellular Signaling Pathways Modulated by Active Metabolites

Upon binding of THC to CB1 and CB2 receptors, a cascade of intracellular signaling events is initiated. These G protein-coupled receptors (GPCRs) modulate the activity of several key effector proteins and second messenger systems.

One of the primary and most well-characterized downstream effects of CB1 and CB2 receptor activation is the inhibition of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels, in turn, affects the activity of protein kinase A (PKA) and other cAMP-dependent pathways.

In addition to the modulation of the adenylyl cyclase/cAMP pathway, cannabinoid receptor activation also influences mitogen-activated protein kinase (MAPK) signaling cascades. These pathways are crucial for regulating a variety of cellular processes, including cell growth, differentiation, and stress responses. The key MAPK pathways modulated by THC include:

Extracellular signal-regulated kinase (ERK): Activation of the ERK pathway has been observed following cannabinoid receptor stimulation.

c-Jun N-terminal kinase (JNK): Cannabinoids can also modulate the JNK signaling pathway.

p38 MAPK: The p38 MAPK pathway is another downstream target of cannabinoid receptor activation.

Furthermore, cannabinoid receptor activation can modulate the activity of various ion channels, including inwardly rectifying potassium channels and voltage-gated calcium channels. This modulation of ion channel function can lead to changes in neuronal excitability and neurotransmitter release.

Table 4: Major Downstream Signaling Pathways Modulated by THC

Signaling PathwayKey Molecular EffectConsequence of Receptor Activation
Adenylyl Cyclase/cAMP Inhibition of adenylyl cyclaseDecrease in intracellular cAMP levels
MAPK/ERK ActivationModulation of gene expression and cellular proliferation
MAPK/JNK ModulationRegulation of apoptosis and inflammatory responses
MAPK/p38 ActivationInvolvement in stress and inflammatory responses
Ion Channels Modulation of K+ and Ca2+ channelsAltered neuronal excitability and neurotransmitter release

Preclinical Pharmacological Investigations of SP 111 in Research Models

The preclinical pharmacological profile of this compound, a water-soluble derivative of delta-9-tetrahydrocannabinol (THC), has been explored in a limited number of research models. elsevierpure.comnih.gov These investigations have primarily focused on its central nervous system effects and its relationship to the psychoactive properties of THC.

Preclinical Pharmacological Investigations of Sp 111 in Research Models

In Vitro Pharmacological Characterization

Detailed in vitro studies to fully characterize the pharmacological profile of SP 111 at the molecular and cellular level are not extensively reported in the available scientific literature.

Receptor Functional Assays and Efficacy Profiling

Specific data from receptor functional assays, such as binding affinity (Kᵢ) or functional potency and efficacy (EC₅₀, Eₘₐₓ) of this compound at cannabinoid receptors (CB1 and CB2) or other potential targets, are not described in the reviewed literature. This information is crucial for a comprehensive understanding of its mechanism of action at the receptor level.

Cellular Response Profiling in Model Systems

Investigations into the cellular effects of this compound have been conducted in the context of neuronal activity. In studies using anesthetized rats, iontophoretic application of this compound demonstrated effects on neurotransmitter-induced changes in neuronal activity in the cerebellum and hippocampus. elsevierpure.com High phoretic currents of this compound were found to decrease the spontaneous activity of both cerebellar and hippocampal neurons. elsevierpure.com At lower currents, this compound was observed to potentiate inhibitory responses to norepinephrine (B1679862) in the cerebellum and to GABA in the cerebellum. elsevierpure.com Furthermore, the compound antagonized aspartate-induced excitation of hippocampal cells. elsevierpure.com

Table 1: Effects of this compound on Neurotransmitter-Induced Neuronal Responses in Anesthetized Rats

Brain RegionNeurotransmitterEffect of this compound
CerebellumNorepinephrinePotentiation of inhibitory responses
CerebellumGABAPotentiation of inhibitory responses
HippocampusAspartateAntagonism of excitatory responses

Data derived from a study on the effects of SP-111 on neuronal activity in the rat brain. elsevierpure.com

In Vivo Behavioral and Physiological Studies in Non-Clinical Animal Models

In vivo studies in animal models have provided insights into the behavioral and physiological effects of this compound, particularly in relation to its cannabinoid-like properties. nih.gov

Drug Discrimination Paradigms and Generalization Profile

In drug discrimination studies, a standard preclinical method to assess the subjective effects of drugs, this compound was evaluated for its ability to substitute for delta 9-THC. nih.gov Both rats and pigeons trained to discriminate delta 9-THC from vehicle generalized to this compound, indicating that this compound produces subjective effects similar to those of THC. nih.gov However, the onset of action for this compound was found to be slower than that of delta 9-THC, a difference that was particularly pronounced in pigeons. nih.gov

Table 2: Generalization of this compound to Delta 9-THC in Drug Discrimination Studies

Animal ModelTraining DrugThis compound GeneralizationOnset of Action Compared to Delta 9-THC
RatsDelta 9-THCFull GeneralizationSlower
PigeonsDelta 9-THCFull GeneralizationSlower

Findings from a study where animals were trained to discriminate the effects of delta 9-THC. nih.gov

Comparative Pharmacological Efficacy and Potency in Model Systems

While drug discrimination studies confirm that this compound shares pharmacological properties with delta 9-THC, detailed comparative data on its efficacy and potency in other pharmacological model systems (e.g., analgesia, anti-emesis, catalepsy) are not available in the reviewed scientific literature. nih.gov

Assessment of Central Nervous System Effects in Research Contexts

The central nervous system effects of this compound have been investigated in awake rats. elsevierpure.com Parenteral administration of this compound induced behavioral changes that were similar to those observed after an injection of delta 9-THC. elsevierpure.com Electrophysiological recordings in the hippocampus of these awake animals revealed that this compound led to a reduction in the spontaneous activity of cells characterized by a single-spike firing pattern, while not affecting bursting neurons. elsevierpure.com Additionally, the averaged evoked field responses in the hippocampus following commissural stimulation were reduced by approximately one-third for up to two to three hours after the administration of this compound. elsevierpure.com These findings suggest that this compound modulates neuronal activity in the hippocampus, which may underlie some of its behavioral effects. elsevierpure.com

Table 3: Summary of Central Nervous System Effects of this compound in Awake Rats

ParameterBrain RegionObserved Effect
Spontaneous Neuronal ActivityHippocampusReduction in single-spike firing neurons
Evoked Field ResponsesHippocampusReduction by one-third for 2-3 hours
Behavior-Changes similar to those induced by delta 9-THC

Data from an investigation into the effects of SP-111 on neuronal activity in the rat brain. elsevierpure.com

Pharmacokinetics and Pharmacodynamics in Research Models of Sp 111

Metabolic Conversion Pathways and Kinetics in Vivo

There is no specific information available in the reviewed literature regarding the metabolic conversion pathways and in vivo kinetics of SP 111. As a derivative of THC, it would be hypothesized to undergo metabolic processes common to cannabinoids, such as hydroxylation and oxidation, primarily mediated by cytochrome P450 enzymes in the liver. However, without direct studies on this compound, its specific metabolites, the enzymes involved, and the rates of these conversions remain uncharacterized.

Time-Course of Pharmacological Action and Onset Characteristics

Limited comparative data suggests that the onset of action for this compound may differ from its parent compound, THC. One study noted that delta-9-THC had a faster onset of effects on the behavior of pigeons compared to SP-111. researchgate.net This suggests that the water-soluble nature of the SP-111 ester may influence the rate at which it crosses biological membranes to reach its site of action. However, a detailed time-course profile, including parameters like time to maximum effect (Tmax effect) and duration of action, has not been reported.

Factors Influencing Pharmacokinetic Variability in Research Settings

There is no specific research available that investigates the factors influencing the pharmacokinetic variability of this compound. General factors known to affect the pharmacokinetics of cannabinoids include species, age, sex, and genetic variations in metabolic enzymes. nih.govjohnshopkins.edu However, without dedicated studies on this compound, it is not possible to identify specific factors that may alter its absorption, distribution, metabolism, and excretion in research settings.

Structure Activity Relationship Sar Studies of Sp 111 and Its Analogs

Correlation Between Molecular Structure and Biological Effects

The molecular structure of SP 111, specifically the addition of the morpholinylbutyrate moiety to the THC core, is directly correlated with its classification as a prodrug. wikipedia.org This structural modification is intended to alter the compound's physicochemical properties compared to the parent drug, THC, particularly to enable the formation of water-soluble salts. wikipedia.org This water solubility provides a significant advantage for certain applications compared to the highly lipophilic parent compound, THC. wikipedia.org However, despite being designed as a precursor to the active compound, this compound itself has been reported to be less potent than THC. wikipedia.org This suggests that while the morpholinylbutyrate group facilitates water solubility, it impacts the intrinsic activity or the efficiency of interaction with biological targets prior to conversion.

Methodologies for Quantitative and Qualitative SAR Elucidation

SAR studies generally aim to understand how variations in chemical structure influence biological activity drugdesign.org. Both qualitative and quantitative approaches are employed to elucidate these relationships. Qualitative SAR involves identifying specific functional groups or structural motifs that are essential for activity or that modulate potency, efficacy, or other pharmacological properties. For this compound and its potential analogs, this would involve synthesizing compounds with modifications to the morpholinylbutyrate group or the THC core and observing the resulting changes in water solubility, metabolic conversion rate, and biological activity (e.g., binding affinity or in vivo effects).

Quantitative SAR (QSAR) methods seek to develop mathematical models that correlate structural descriptors with biological activity, allowing for the prediction of the activity of new, unsynthesized compounds. nih.govacs.org These methodologies can involve computational techniques such as molecular docking, which predicts the binding orientation and affinity of a molecule to a biological target, and pharmacophore modeling, which identifies the key spatial and electronic features necessary for interaction. nih.govacs.orgnih.gov Computational methods can also be used to predict metabolic fate, including identifying likely sites of metabolism and predicting the structures of metabolites. nih.govacs.org Ligand-based computational approaches can derive SARs from the structures of known active and inactive compounds, while structure-based approaches focus on the interaction between the ligand and the metabolizing enzyme. nih.govacs.org Techniques like molecular dynamics simulations can provide insights into the dynamic interactions and conformational changes relevant to both target binding and metabolism. nih.govacs.org

Analytical Methodologies for the Study of Sp 111 in Research

Quantitative and Qualitative Analysis in Biological Matrices

Quantitative and qualitative analysis of compounds in biological matrices such as blood, urine, or tissue samples is fundamental in research to determine the presence, concentration, and identity of the analyte. For compounds like SP 111, which is a cannabinoid derivative, these analyses are particularly important for understanding its behavior in biological systems, although specific detailed studies on this compound in biological matrices were not extensively found in the consulted literature.

General approaches for the analysis of cannabinoids and similar small molecules in biological matrices often involve a combination of separation techniques and sensitive detection methods nih.govresearchgate.netnih.gov. The complexity of biological matrices necessitates effective sample preparation to isolate the analyte from interfering endogenous compounds nih.govlcms.cz.

Qualitative analysis confirms the identity of this compound, often by comparing its chromatographic retention time and mass spectral characteristics to those of a known standard. Quantitative analysis, on the other hand, determines the amount or concentration of this compound present in the sample, typically using calibration curves generated from known concentrations of the analyte.

Chromatography-Based Separation Techniques (e.g., GC-MS, LC-MS)

Chromatography coupled with mass spectrometry (GC-MS and LC-MS) are powerful and widely used techniques for the separation, identification, and quantification of compounds in complex biological matrices. These methods offer high sensitivity, selectivity, and the ability to analyze multiple compounds simultaneously.

Liquid chromatography-mass spectrometry (LC-MS) is particularly suitable for the analysis of polar and thermally labile compounds, which may include this compound or its metabolites. LC-MS separates compounds based on their interaction with a stationary phase and a mobile phase, followed by detection and identification using a mass spectrometer. Tandem mass spectrometry (LC-MS/MS) provides increased selectivity and sensitivity by performing fragmentation of the parent ion and detecting specific product ions. This is often the method of choice for quantitative analysis in complex matrices due to its ability to minimize matrix effects.

Gas chromatography-mass spectrometry (GC-MS) is effective for the analysis of volatile and thermally stable compounds. While THC itself is amenable to GC-MS, derivatives like this compound might require derivatization to increase volatility or improve chromatographic behavior. GC-MS separates compounds based on their boiling points and interaction with the stationary phase in a gas chromatography column, with subsequent detection by a mass spectrometer. GC-MS/MS can also be employed for enhanced selectivity and lower detection limits.

For the analysis of cannabinoids in biological samples, both GC-MS and LC-MS/MS methods have been developed and validated nih.govlcms.cz. These methods often involve specific chromatographic columns and optimized mobile phases or temperature programs to achieve adequate separation of closely related cannabinoids and their metabolites. Mass spectrometric detection parameters, such as ionization mode (e.g., electron ionization for GC-MS, electrospray ionization for LC-MS) and selected ions (e.g., selected ion monitoring (SIM) or multiple reaction monitoring (MRM)), are carefully chosen to ensure specific and sensitive detection of the target analyte lcms.cz.

Spectroscopic Methods for Structural Confirmation and Purity Assessment

Spectroscopic methods play a vital role in the structural confirmation and purity assessment of chemical compounds like this compound during research and synthesis. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) provide valuable information about the molecular structure and the presence of impurities.

NMR spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful tool for elucidating the detailed structure of organic molecules by providing information about the arrangement of atoms and their chemical environments. Analysis of chemical shifts, splitting patterns, and signal intensities in NMR spectra allows for the confirmation of the proposed structure of this compound. One source indicated that SP-111 was characterized using ¹H NMR and ¹³C NMR, among other spectroscopic methods wikipedia.org. Key features in the ¹H NMR spectra were noted, including a significantly downfield signal for a specific proton wikipedia.org.

UV-Vis spectroscopy can be used to assess the purity of a compound if it has characteristic absorption in the UV-Vis range wikipedia.org. Changes in the UV-Vis spectrum can indicate the presence of impurities or degradation products. SP-111 was also characterized using UV-Vis spectroscopy wikipedia.org.

Mass spectrometry (MS), in addition to its use in coupled techniques like GC-MS and LC-MS, is a fundamental spectroscopic method for determining the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) provides accurate mass measurements that can help confirm the elemental composition of the molecule and differentiate it from compounds with similar nominal masses wikipedia.org. The characterization of SP-111 has included high-resolution mass spectrometry wikipedia.org.

In Vitro Assay Development and Validation for Mechanistic Studies

In vitro assays are essential tools for investigating the biological activity and underlying mechanisms of action of chemical compounds in a controlled laboratory setting. For a compound like this compound, which is a cannabinoid derivative, in vitro assays could be developed to study its interaction with cannabinoid receptors, its metabolic conversion to THC, or its effects on cellular pathways.

The development of in vitro assays involves designing experiments using biological components such as cells, enzymes, or receptors to measure a specific biological response or activity. This process includes selecting the appropriate biological system, defining the assay endpoints, and optimizing the assay conditions for sensitivity, specificity, and reliability.

Validation of in vitro assays is crucial to ensure that they are fit for their intended purpose and produce reliable and reproducible results. Validation parameters typically include accuracy, precision, linearity, range, and selectivity. For mechanistic studies, assays should be designed to provide insights into how this compound interacts with its biological targets and the downstream effects of these interactions.

Examples of in vitro assays relevant to cannabinoid research include receptor binding assays to determine affinity for cannabinoid receptors (CB1 and CB2), enzyme assays to study metabolic enzymes involved in the conversion of this compound to THC, and cell-based assays to assess cellular responses such as calcium mobilization or adenylyl cyclase inhibition. High-throughput screening (HTS) formats can be developed to test multiple compounds or conditions efficiently.

Despite the general importance of in vitro assays in drug discovery and mechanistic studies, specific details regarding the development and validation of in vitro assays specifically for this compound to investigate its mechanisms were not found in the consulted literature.

Sample Preparation and Derivatization Techniques for Enhanced Analysis

Effective sample preparation is a critical step in the analysis of this compound, particularly when dealing with complex matrices like biological samples nih.gov. The goal of sample preparation is to isolate the analyte of interest from interfering substances, concentrate it, and make it compatible with the chosen analytical technique.

Common sample preparation techniques used for the analysis of small molecules and cannabinoids in biological matrices include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) nih.govlcms.cz. LLE involves partitioning the analyte between two immiscible liquid phases based on its solubility. SPE uses a solid stationary phase to selectively retain the analyte while the matrix components are washed away, followed by elution of the analyte nih.gov. Both techniques require careful optimization of solvents and conditions to achieve high recovery and clean extracts nih.gov.

Derivatization is a technique used to chemically modify an analyte to improve its analytical properties, such as volatility, detectability, or chromatographic behavior. For GC-MS analysis of polar compounds like some cannabinoids or their metabolites, derivatization is often necessary to make them sufficiently volatile and reduce tailing. Common derivatization reactions include silylation, acylation, and alkylation. These reactions introduce functional groups that increase volatility, reduce polarity, and can enhance detector response.

For LC-MS analysis, derivatization may be used to improve ionization efficiency or introduce a chromophore or fluorophore for different detection methods. Benzoyl chloride derivatization, for example, has been used to enhance the analysis of polar small molecules by LC-MS/MS.

The choice of sample preparation and derivatization techniques for this compound would depend on the specific matrix, the concentration of the analyte, and the chosen analytical instrument (GC-MS or LC-MS). While general techniques for cannabinoid sample preparation and derivatization are documented nih.govlcms.cz, specific optimized protocols for this compound in various biological matrices were not detailed in the consulted search results. The efficiency and reproducibility of these techniques are critical for accurate quantitative analysis lcms.cz.

Research Limitations and Future Directions for Sp 111

Challenges in Predicting Pharmacokinetic and Pharmacodynamic Profiles in Research

A primary hurdle in the study of SP-111 has been its unpredictable pharmacokinetic profile. wikipedia.org As a prodrug, SP-111 is designed to be metabolized into the active compound, THC, within the body. wikipedia.org However, this metabolic conversion has been found to be both slow and variable, leading to difficulties in forecasting its absorption, distribution, metabolism, and excretion (ADME). wikipedia.org This variability complicates the establishment of a clear dose-response relationship, a fundamental aspect of pharmacological research.

Early studies in animal models highlighted these challenges. Research in rats and pigeons demonstrated that while SP-111's effects generalize to those of delta-9-THC, its onset of action is significantly slower, particularly in pigeons. nih.gov This delayed effect underscores the challenges in predicting its pharmacodynamic profile, as the time to peak effect and the duration of action are not directly comparable to its parent compound.

The water-solubility of SP-111, while advantageous for administration, introduces another layer of complexity. The differing solubility characteristics compared to THC can lead to altered distribution in the body, potentially affecting which tissues are exposed to the compound and for how long. The lack of modern pharmacokinetic studies on SP-111 means that its precise metabolic pathways, the enzymes involved, and the potential for drug-drug interactions remain largely uncharacterized. These factors collectively present significant challenges to researchers attempting to design studies with predictable and reproducible outcomes.

Table 1: Comparative Pharmacodynamic Observations
CompoundObserved EffectSpeciesKey FindingCitation
SP-111Generalization to delta-9-THCRats and PigeonsSlower onset of action compared to delta-9-THC, especially in pigeons. nih.gov
SP-111Effects on neuronal activityRatsDemonstrated effects on neuronal activity in the hippocampus and cerebellum. nih.gov

Unexplored Mechanistic Avenues and Biological Interactions

The research on SP-111 has primarily focused on its function as a THC prodrug, leaving many other potential mechanistic avenues unexplored. The biotransformation of SP-111 releases not only THC but also a morpholinylbutyrate moiety. The independent biological activity of this latter part of the molecule has not been investigated. It is plausible that this byproduct could have its own pharmacological effects or that it could modulate the effects of the released THC.

Furthermore, the interaction of SP-111 with the broader endocannabinoid system is not fully understood. While it is presumed to act via the cannabinoid receptors CB1 and CB2 after conversion to THC, the potential for SP-111 itself to interact with these or other receptors at different binding sites has not been explored. nih.gov The field of cannabinoid pharmacology has advanced significantly since the initial studies on SP-111, with a greater understanding of receptor dimerization, allosteric modulation, and signaling pathways independent of G-protein coupling. nih.govfrontiersin.org Whether SP-111 or its metabolites play a role in any of these more complex signaling mechanisms is an open question.

The impact of SP-111 on the metabolism of endogenous cannabinoids, such as anandamide (B1667382) and 2-arachidonoylglycerol, is another area that warrants investigation. It is possible that SP-111 or its metabolites could inhibit or induce the enzymes responsible for the synthesis or degradation of these endocannabinoids, leading to indirect effects on the endocannabinoid system. These unexplored avenues represent a significant gap in our knowledge of the complete biological profile of SP-111.

Potential for SP-111 as a Pharmacological Research Tool or Probe for Cannabinoid System Studies

Despite the limitations in its pharmacokinetic profile, the unique property of water solubility gives SP-111 potential as a specialized research tool. In preclinical studies, particularly in vitro experiments, having a water-soluble cannabinoid agonist can be highly advantageous. It allows for easier preparation of solutions for cell culture media and can provide more consistent concentrations in aqueous environments, a challenge often faced with highly lipophilic compounds like THC.

SP-111 could serve as a useful probe for studying the effects of sustained, low-level THC exposure in cellular or tissue models. Its slow conversion to THC could mimic a slow-release formulation, which could be valuable for investigating the long-term effects of cannabinoid receptor activation on cellular processes, such as gene expression or neuronal plasticity.

Moreover, as a prodrug, SP-111 could be used in comparative studies to differentiate the central and peripheral effects of cannabinoids. The differential expression of metabolic enzymes in various tissues could lead to varying rates of THC release, potentially allowing researchers to probe the tissue-specific effects of cannabinoid receptor activation. The development of more advanced analytical techniques since the 1970s could now allow for a more precise characterization of SP-111's metabolism and distribution, potentially reviving its utility as a research tool for specific applications within cannabinoid science. frontiersin.org

Table 2: Mentioned Compound Names
Compound NameChemical Name/Description
SP-111THC morpholinylbutyrate
THCTetrahydrocannabinol
delta-9-THCDelta-9-tetrahydrocannabinol
AnandamideN-arachidonoylethanolamine
2-Arachidonoylglycerol2-AG

Q & A

How do I formulate a focused research question for SP-111-related studies?

Begin by identifying variables (dependent/independent) and aligning them with gaps in existing literature. For example: "How does SP-111 influence [specific biological pathway] under [controlled conditions]?" Ensure the question is testable, avoids ambiguity, and directly addresses a novel hypothesis. Use sociological frameworks (e.g., linking behavioral outcomes to molecular mechanisms) for interdisciplinary studies .

Q. What are best practices for experimental design in SP-111 investigations?

  • Control Variables : Use randomized block designs to minimize confounding factors (e.g., temperature, pH).
  • Reproducibility : Document protocols rigorously, including equipment specifications and reagent batches .
  • Ethics : For human/animal studies, obtain institutional review board (IRB) approval and adhere to CONSORT guidelines for clinical trials .

Q. How should I collect and validate data in SP-111 experiments?

  • Quantitative Data : Use triplicate measurements and calibrate instruments (e.g., spectrophotometers) before each trial.
  • Qualitative Data : Apply triangulation (e.g., combining surveys, interviews, and observational notes) to cross-verify findings .
  • Bias Mitigation : Implement double-blind procedures and random sampling .

Q. What statistical methods are appropriate for analyzing SP-111 data?

  • Descriptive Statistics : Report means ± SD and confidence intervals.
  • Inferential Tests : Use ANOVA for multi-group comparisons, followed by post-hoc Tukey tests. For non-normal distributions, apply Mann-Whitney U tests .
  • Software : Cite tools like R or Python’s SciPy for reproducibility .

Q. How do I structure a research paper on SP-111 to meet journal standards?

  • Introduction : Link SP-111’s mechanism to unresolved scientific challenges, citing recent reviews .
  • Methods : Detail protocols sufficiently for replication (e.g., "SP-111 was dissolved in DMSO at 10 mM").
  • Results : Use tables for raw data and figures for trends (avoid duplication) .
  • Discussion : Contrast findings with prior studies and propose mechanistic hypotheses .

Advanced Research Questions

Q. How can I resolve contradictory data in SP-111 studies?

  • Re-evaluate Methodology : Check for batch variability in SP-111 synthesis or instrument drift .
  • Meta-Analysis : Pool data from independent labs to identify consensus patterns .
  • Controlled Replication : Repeat experiments under standardized conditions (e.g., OECD guidelines) .

Q. What strategies optimize SP-111 protocol scalability for interdisciplinary studies?

  • Cross-Validation : Use orthogonal assays (e.g., ELISA and mass spectrometry) to confirm results .
  • High-Throughput Screening : Automate dose-response assays with robotic liquid handlers .
  • Data Integration : Employ bioinformatics pipelines (e.g., Python’s Pandas) to merge omics datasets .

Q. How do I address low statistical power in SP-111 experiments?

  • Sample Size Calculation : Use G*Power to determine minimum n-values based on effect size (α=0.05, β=0.2) .
  • Sensitivity Analysis : Test SP-111 at multiple concentrations to identify dose-dependent trends .

Q. What advanced techniques validate SP-111’s mechanistic pathways?

  • CRISPR Knockouts : Confirm target engagement by comparing wild-type vs. gene-edited models .
  • Molecular Dynamics Simulations : Predict SP-111’s binding affinity using tools like AutoDock .
  • Single-Cell Sequencing : Map heterogeneity in SP-111 responses across cell populations .

Q. How can I ensure my SP-111 study meets open-science standards?

  • Pre-registration : Upload protocols to Open Science Framework before data collection .
  • Data Deposition : Share raw datasets on repositories like Zenodo or Figshare .
  • Code Availability : Publish analysis scripts on GitHub with version control .

Methodological Tables

Aspect Recommendation Reference
Experimental ReproducibilityDocument SP-111 synthesis steps and storage conditions
Statistical ReportingReport p-values, effect sizes, and confidence intervals
Ethical ComplianceInclude IRB approval number and informed consent forms

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.